4-(4-Hydroxyphenyl)nicotinic acid
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Overview
Description
4-(4-Hydroxyphenyl)nicotinic acid, also known as hydroxyphenic acid, is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol.
Preparation Methods
The synthesis of 4-(4-Hydroxyphenyl)nicotinic acid typically involves the condensation reaction of nicotinic acid hydrazide with appropriate aldehydes . This reaction can be carried out in various organic solvents, and the resulting acylhydrazones can be further transformed into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives through cyclization reactions in acetic anhydride . Industrial production methods may involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Chemical Reactions Analysis
4-(4-Hydroxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents and conditions used in these reactions include organic solvents, acetic anhydride, and various catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Hydroxyphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives, including acylhydrazones and oxadiazolines.
Biology: The compound has shown promising activity against Gram-positive bacteria and has been tested for antimicrobial activity.
Medicine: It has potential therapeutic applications, particularly in the regulation of carbohydrate hydrolysis by inhibiting key digestive enzymes such as α-amylase and α-glucosidase.
Industry: The compound’s properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, it inhibits α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces, leading to the regulation of carbohydrate hydrolysis . The compound’s substituents play a crucial role in its inhibition activity, with specific structural features enhancing its potency .
Comparison with Similar Compounds
4-(4-Hydroxyphenyl)nicotinic acid can be compared with other similar compounds, such as:
4-(4-Hydroxyphenyl)-but-3-en-2-one: This compound also inhibits α-amylase and α-glucosidase but has different substituents on the benzene ring.
Nicotinic acid derivatives: These compounds, including acylhydrazones and oxadiazolines, share similar synthetic routes and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-1-8(2-4-9)10-5-6-13-7-11(10)12(15)16/h1-7,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVPFSJDMAYHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692412 |
Source
|
Record name | 4-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-41-5 |
Source
|
Record name | 4-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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